molecular formula C11H24N2 B3198808 4-(3,5-Dimethylpiperidin-1-yl)butan-1-amine CAS No. 1016533-06-4

4-(3,5-Dimethylpiperidin-1-yl)butan-1-amine

Cat. No.: B3198808
CAS No.: 1016533-06-4
M. Wt: 184.32 g/mol
InChI Key: LPCNLOZVHDWVKT-UHFFFAOYSA-N
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Description

Significance of Substituted Amines and Piperidine (B6355638) Derivatives in Organic Synthesis

Substituted amines are fundamental building blocks in organic synthesis, valued for their nucleophilic and basic properties. tuodaindus.com The introduction of alkyl or aryl groups to a nitrogen atom allows for the fine-tuning of a molecule's steric and electronic properties, which in turn influences its reactivity and biological activity. mdpi.com Aliphatic amines, in particular, are ubiquitous functional groups in a vast number of industrially and biologically important molecules. ijnrd.org

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most significant structural motifs in medicinal chemistry. encyclopedia.pubnih.gov Its derivatives are found in numerous pharmaceuticals, agrochemicals, and alkaloids. encyclopedia.pubmdpi.com The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows it to present substituents in well-defined spatial orientations, making it a valuable scaffold for designing molecules that can interact specifically with biological targets. nih.gov The presence of substituents on the piperidine ring, such as the dimethyl groups in the titular compound, can further influence the molecule's conformation and binding properties.

Evolution of Synthetic Strategies for Complex Aliphatic and N-Heterocyclic Amines

The synthesis of complex amines and N-heterocycles has evolved significantly from classical methods like reductive amination and alkylation. Modern synthetic chemistry has seen the advent of powerful transition-metal-catalyzed reactions that enable the construction of these motifs with high efficiency and selectivity. nih.gov Techniques such as C-H amination, hydroamination, and various cross-coupling reactions have become indispensable tools for the synthesis of complex amines. nih.gov

The construction of N-heterocycles has also been advanced through the development of novel cyclization strategies. rsc.org These methods often employ transition metal catalysts to facilitate the formation of the heterocyclic ring from acyclic precursors. rsc.org The synthesis of substituted piperidines, for instance, can be achieved through the hydrogenation of pyridine (B92270) derivatives, intramolecular cyclization of amino-aldehydes or amino-alkenes, and multicomponent reactions that assemble the ring from simpler fragments. encyclopedia.pub

Overview of Research Paradigms in Modern Organic Chemistry Applied to Diamines

Diamines, which are organic compounds containing two amine functional groups, are of significant interest in polymer chemistry and as ligands in coordination chemistry. rsc.org The presence of two basic nitrogen centers allows for unique reactivity and the ability to bridge metal centers or form extended polymeric structures. rsc.org Research into diamines often focuses on controlling the regioselectivity of their reactions, especially when the two amine groups are inequivalent, as is the case in 4-(3,5-Dimethylpiperidin-1-yl)butan-1-amine (a primary and a tertiary amine).

Modern research paradigms often leverage computational chemistry to predict the reactivity and properties of diamines. rsc.org Furthermore, the development of catalytic systems for the asymmetric synthesis of chiral diamines is a major area of investigation, as these compounds are valuable as chiral ligands and auxiliaries in asymmetric catalysis. The synthesis of 1,4-diamines, such as the butylamine (B146782) moiety in the title compound, has been the subject of stereoselective synthetic efforts.

Contextualization within Fundamental Chemical Reactivity Studies

The chemical reactivity of a molecule like this compound is dictated by the interplay of its constituent functional groups. The primary amine is expected to be the more nucleophilic and less sterically hindered site for reactions such as acylation, alkylation, and imine formation. The tertiary amine, part of the piperidine ring, is more sterically encumbered but can still participate in acid-base reactions and potentially act as a directing group in certain transformations.

Fundamental studies in chemical reactivity would explore the differential reactivity of the two amine groups. For instance, selective N-functionalization of the primary amine in the presence of the tertiary amine would be a key synthetic challenge. The basicity (pKa) of the two nitrogen atoms would also differ, influencing their behavior in solution and their ability to participate in proton-transfer reactions. The dimethyl substitution on the piperidine ring would influence the conformational equilibrium of the ring and the steric environment around the tertiary nitrogen, thereby modulating its reactivity. ijnrd.org

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1016533-06-4
Molecular Formula C₁₁H₂₄N₂

| Molecular Weight | 184.32 g/mol |

Table 2: Classification of Amine Groups in this compound

Amine Group Classification Location
Butan-1-amine Primary Amine End of the butyl chain

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-10-7-11(2)9-13(8-10)6-4-3-5-12/h10-11H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCNLOZVHDWVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016533-06-4
Record name 4-(3,5-dimethylpiperidin-1-yl)butan-1-amine
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Synthetic Methodologies and Route Optimization

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 4-(3,5-Dimethylpiperidin-1-yl)butan-1-amine, two primary disconnections are considered the most logical.

Primary Disconnection (C-N Bond): The most straightforward disconnection is at the C-N bond between the piperidine (B6355638) nitrogen and the butan-1-amine side chain. This simplifies the target molecule into two key synthons: the 3,5-dimethylpiperidine (B146706) nucleophile and a 4-carbon electrophile. This leads to readily available starting materials such as 3,5-dimethylpiperidine and a 4-halobutanenitrile or a protected 4-halobutylamine. This approach is synthetically efficient as it joins two major fragments in a late-stage step.

Secondary Disconnection (Piperidine Ring): A more complex but versatile approach involves disconnecting the bonds within the piperidine ring itself. This strategy opens up numerous possibilities for the ring's construction. A common disconnection for piperidines is based on the double reductive amination of a 1,5-dicarbonyl compound. This would involve disconnecting two C-N bonds, leading to a precursor like 3,5-dimethyl-1,5-pentanedial (or a corresponding diketone) and a source of ammonia (B1221849) for the butan-1-amine side chain.

Table 1: Retrosynthetic Analysis of this compound
Disconnection StrategyBond CleavedKey SynthonsPotential Starting Materials
Primary (Convergent)Piperidine N — Butyl C3,5-Dimethylpiperidine Anion 4-Aminobutyl Cation3,5-Dimethylpiperidine 4-Bromobutanenitrile
Secondary (Linear/Ring Formation)Ring C-N Bonds3,5-Dimethyl-1,5-dicarbonyl Protected 1,4-Diaminobutane2,4-Dimethylglutaraldehyde 4-Aminobutan-1-ol

Classical and Modern Synthetic Approaches for Piperidine Ring Formation

The formation of the piperidine ring is the central challenge in synthesizing the target molecule. Various classical and modern methods can be employed to construct this N-heterocycle.

Reductive amination is a robust and widely used method for synthesizing amines and heterocyclic structures. The double reductive amination of a 1,5-dicarbonyl compound with an amine is a direct route to the piperidine skeleton. chim.it This reaction involves the sequential formation of two imine or enamine intermediates, followed by reduction to form the saturated ring. The use of sugar-derived dicarbonyl substrates often ensures the desired absolute configurations of substituents. chim.it

A highly relevant industrial synthesis for the 3,5-dimethylpiperidine core involves the catalytic hydrogenation of 3,5-dimethylpyridine (B147111) (3,5-lutidine). tuodaindus.com This process is effectively a reductive amination of the aromatic pyridine (B92270) ring. The reaction is typically performed under hydrogen pressure using metal catalysts like ruthenium on carbon (Ru/C). tuodaindus.com The choice of catalyst and reaction conditions is crucial for achieving high yield and controlling the stereochemical outcome.

Intramolecular cyclization is another fundamental strategy for building cyclic structures. For piperidine synthesis, this can involve the cyclization of a linear precursor containing an amine and a suitable leaving group or an electrophilic center. A common approach is the nucleophilic substitution of a dihalide by a primary amine. For instance, reacting a primary amine with a 1,5-dihaloalkane can yield a piperidine derivative. beilstein-journals.org Microwave irradiation has been shown to facilitate this cyclocondensation in an aqueous medium. organic-chemistry.org

Another route involves the intramolecular hydroamination of aminoalkenes, where an amine adds across a carbon-carbon double bond within the same molecule. This reaction can be catalyzed by transition metals like rhodium to form 3,5-disubstituted piperidines with high diastereomeric excess. organic-chemistry.org

Multi-component reactions (MCRs) offer a modern and efficient approach to synthesizing complex molecules like substituted piperidines in a single step from three or more starting materials. semanticscholar.org These reactions are highly atom-economical and can rapidly generate molecular diversity. acs.org

One example is the pseudo five-component reaction of aromatic aldehydes, anilines, and β-ketoesters, which can be catalyzed by ionic liquids or other catalysts to afford highly functionalized piperidines. semanticscholar.orgresearchgate.net While not directly producing the 3,5-dimethyl substitution pattern of the target compound, these methods highlight the power of MCRs in constructing the piperidine core. Various catalysts, including indium trichloride, iodine, and citric acid, have been employed to facilitate these one-pot syntheses. semanticscholar.org

Table 2: Comparison of Piperidine Ring Formation Strategies
MethodKey PrecursorsAdvantagesChallenges
Reductive Amination1,5-Dicarbonyls, Amines; PyridinesDirect, high-yielding, established industrial process.Precursor availability, stereocontrol can be difficult.
Intramolecular CyclizationAminoalkenes, DihaloalkanesGood for specific substitution patterns.Requires multi-step precursor synthesis.
Multi-component ReactionsAldehydes, Amines, β-KetoestersHigh efficiency, atom economy, diversity-oriented. acs.orgacs.orgOften yields highly complex substitution patterns.

Stereoselective Synthesis of this compound

The two methyl groups at the C3 and C5 positions of the piperidine ring create stereocenters, resulting in cis and trans diastereomers. Controlling the relative stereochemistry is a critical aspect of the synthesis.

Achieving diastereoselective control in the formation of the 3,5-dimethylpiperidine ring is paramount. The hydrogenation of 3,5-disubstituted pyridines is a common method where the choice of catalyst and conditions can influence the diastereomeric ratio. For example, hydrogenation of some substituted pyridines over Palladium on carbon (Pd/C) can preferentially yield the cis isomer, while other catalysts or conditions might favor the trans product. nih.gov Subsequent base-mediated epimerization can often be used to convert the kinetic cis product to the thermodynamically more stable trans isomer. rsc.orgrsc.org

More sophisticated methods provide higher levels of control. For instance, the cyclocondensation of a racemic γ-substituted δ-oxoester with a chiral auxiliary like (R)-phenylglycinol can proceed through a dynamic kinetic resolution to provide access to enantiopure cis-3,5-disubstituted piperidines. nih.govresearchgate.net Further transformations can then yield the corresponding trans isomers. Chemoenzymatic methods have also been developed, using enzymes in combination with metal catalysts to transform a mixture of achiral cis- and racemic trans-3,5-piperidine diols into a single desired diastereomer with high selectivity. nih.gov

Enantioselective Methodologies for Chiral Amine Synthesis

The synthesis of chiral amines is a cornerstone of modern organic chemistry, with numerous applications in the pharmaceutical and agrochemical industries. nih.govnih.govacs.org For a molecule like this compound, the stereochemistry of the 3,5-dimethylpiperidine moiety is of critical importance. Enantioselective methods are paramount for controlling these stereocenters.

One of the most powerful techniques for the enantioselective synthesis of chiral amines is the asymmetric hydrogenation of prochiral precursors such as imines, enamines, and N-heteroaromatic compounds. nih.govnih.govacs.orgpsu.edu This approach often employs transition metal catalysts, such as rhodium, ruthenium, and iridium, in conjunction with chiral ligands. nih.govacs.org The choice of ligand is crucial for achieving high enantioselectivity. A wide array of chiral phosphorus ligands, including phosphino-oxazolines and P-stereogenic phosphines, have been developed for this purpose. nih.govacs.org For the synthesis of the 3,5-dimethylpiperidine core, a potential strategy would involve the asymmetric hydrogenation of a corresponding 3,5-dimethylpyridine precursor.

Reductive amination is another key enantioselective method for chiral amine synthesis. researchgate.netthieme-connect.com This can be achieved through the reaction of a ketone with an amine source in the presence of a chiral catalyst and a reducing agent. researchgate.netthieme-connect.com While significant progress has been made, achieving high enantioselectivity for the reductive amination of dialkyl ketones remains a challenge. researchgate.netthieme-connect.com

Influence of Substrate Stereochemistry on Reaction Outcomes

The stereochemistry of the starting materials can profoundly influence the outcome of a synthetic sequence, particularly in the construction of cyclic systems like the piperidine ring. nih.govnih.govrsc.orgnih.gov In the context of synthesizing this compound, the pre-existing stereocenters in a precursor molecule would direct the stereochemistry of subsequent transformations.

For instance, if a chiral building block already containing the desired stereochemistry at the 3 and 5 positions of a piperidine precursor is used, subsequent reactions, such as the introduction of the butylamine (B146782) side chain, can be influenced by the steric and electronic environment imposed by these chiral centers. nih.govnih.gov Diastereoselective reactions, such as alkylations or reductions, would likely favor the formation of one diastereomer over the other. The stereochemical outcome of intramolecular cyclization reactions to form the piperidine ring is also heavily dependent on the stereochemistry of the acyclic precursor. nih.gov

The choice of protecting groups and reaction conditions can also play a crucial role in modulating the influence of substrate stereochemistry. rsc.orgnih.gov Careful selection of these parameters can either enhance or diminish the directing effect of existing stereocenters, allowing for the selective synthesis of the desired diastereomer.

Catalytic Approaches in the Synthesis of Substituted Butan-1-amines and Piperidines

Catalytic methods offer efficient and atom-economical routes to complex molecules, and they are central to the synthesis of substituted butan-1-amines and piperidines. acs.orgthieme-connect.comthieme-connect.de

Transition metal catalysis provides a powerful toolkit for the formation of carbon-nitrogen bonds, which is essential for the synthesis of both the piperidine ring and the primary amine of the target molecule. acs.orgnih.govibs.re.krresearchgate.net Palladium-, copper-, and iridium-catalyzed amination reactions are widely used to couple amines with alkyl or aryl halides. acs.orgnih.govibs.re.krresearchgate.net In the synthesis of this compound, a transition metal-catalyzed cross-coupling reaction could be envisioned to connect the 3,5-dimethylpiperidine moiety to a four-carbon chain bearing a protected amine.

Hydroamination, the direct addition of an N-H bond across a double or triple bond, is another atom-economical method for amine synthesis catalyzed by transition metals. acs.orgnih.govberkeley.edu This could be a viable strategy for introducing the butylamine chain.

The table below summarizes some relevant transition metal-catalyzed reactions applicable to the synthesis of substituted amines.

Reaction TypeCatalyst System (Example)Application
Buchwald-Hartwig AminationPd(dba)2 / Chiral LigandFormation of C-N bonds
Ullmann CondensationCuI / LigandFormation of C-N bonds
Hydroamination[Ir(COD)Cl]2 / LigandAddition of amines to alkenes

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for the enantioselective synthesis of chiral amines and heterocyclic compounds like piperidines. acs.orgthieme-connect.comthieme-connect.denih.gov Chiral amines, such as proline and its derivatives, can catalyze a variety of transformations, including Mannich reactions, Michael additions, and Diels-Alder reactions, with high enantioselectivity. acs.orgthieme-connect.comthieme-connect.de

For the synthesis of the 3,5-dimethylpiperidine ring, an organocatalytic aza-Diels-Alder reaction could be a plausible approach, constructing the six-membered ring with control over the stereochemistry at the 3 and 5 positions. thieme-connect.com Similarly, organocatalytic Michael additions to nitroalkenes followed by reduction and cyclization can provide access to substituted piperidines. acs.org

The following table highlights some key organocatalytic reactions for the synthesis of chiral amines and piperidines.

Reaction TypeOrganocatalyst (Example)Application
Asymmetric Mannich ReactionProlineFormation of β-amino carbonyl compounds
Asymmetric Michael AdditionChiral ThioureaFormation of γ-nitro amines
Asymmetric aza-Diels-AlderChiral Phosphoric AcidSynthesis of chiral piperidines

Biocatalysis offers a green and highly selective approach to the synthesis of chiral amines. Enzymes, such as transaminases, can catalyze the amination of ketones with high enantioselectivity. nih.gov Transaminases utilize pyridoxal-5'-phosphate (PLP) as a cofactor and an amine donor to convert a prochiral ketone into a chiral amine. nih.gov

In the context of this compound, a biocatalytic approach could be employed in several ways. For instance, a transaminase could be used to asymmetrically synthesize a chiral precursor to the 3,5-dimethylpiperidine ring. Alternatively, a biocatalytic reductive amination could be used to introduce the primary amine at the end of the butyl chain. The substrate scope of transaminases is continually being expanded through enzyme engineering, making them increasingly valuable tools for organic synthesis.

Functionalization and Derivatization Strategies for the Amine Moiety

The primary amine group in this compound is a versatile functional handle that can be readily derivatized to explore structure-activity relationships or to attach the molecule to other scaffolds. Common derivatization strategies for primary amines include acylation, sulfonylation, and reductive amination. jove.comnih.govacs.orgnih.govwikipedia.orgfrontiersin.orgmasterorganicchemistry.com

Amide Formation: Primary amines react readily with carboxylic acids, acid chlorides, or anhydrides to form amides. nih.govlibretexts.orgorganic-chemistry.orgstackexchange.com The use of coupling agents, such as carbodiimides, facilitates the direct reaction between a carboxylic acid and an amine. libretexts.org

Sulfonamide Formation: The reaction of a primary amine with a sulfonyl chloride in the presence of a base yields a sulfonamide. libretexts.orgcbijournal.comrsc.orgresearchgate.net This is a robust reaction that is widely used in medicinal chemistry. cbijournal.com

Reductive Amination: The primary amine can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines. jove.comnih.govacs.orgwikipedia.orgfrontiersin.orgmasterorganicchemistry.com This reaction typically involves the formation of an imine intermediate, which is then reduced in situ. jove.comacs.orgwikipedia.orgmasterorganicchemistry.com

Carbamate and Urea Formation: Primary amines can also be converted to carbamates by reaction with chloroformates or isocyanates. rsc.orgsci-hub.boxwikipedia.orgnih.govwikipedia.orgorganic-chemistry.org Reaction with isocyanates or with phosgene (B1210022) followed by another amine leads to the formation of ureas. psu.eduwikipedia.orgrsc.orgorganic-chemistry.org

The table below provides an overview of common derivatization reactions for primary amines.

DerivativeReagent(s)
AmideCarboxylic acid + Coupling agent, or Acid chloride
SulfonamideSulfonyl chloride + Base
Secondary AmineAldehyde/Ketone + Reducing agent
CarbamateChloroformate or Isocyanate
UreaIsocyanate or Phosgene + Amine

Amidation and Ureation Reactions

The presence of a primary amine in this compound allows for selective derivatization through amidation and ureation, given the significantly lower reactivity of the tertiary piperidine nitrogen towards these transformations under standard conditions.

Amidation: The primary amine can readily undergo acylation with various acylating agents to form amides. The selectivity of this reaction is high due to the nucleophilic nature of the primary amine compared to the sterically hindered and less nucleophilic tertiary amine. Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling agents. For instance, the reaction with benzoyl chloride in the presence of a mild base would be expected to yield the corresponding N-benzoyl derivative. While specific studies on this compound are not prevalent, the selective acylation of primary amines in the presence of other amine functionalities is a well-established principle in organic synthesis. Highly selective acylation of primary amines in the presence of secondary amines has been demonstrated using reagents like 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones, highlighting the feasibility of achieving high chemoselectivity. nih.gov

Ureation: Similarly, the primary amine can react with isocyanates or carbamoyl (B1232498) chlorides to form ureas. This reaction is typically efficient and selective for the primary amine. For example, treatment with phenyl isocyanate would be expected to produce the corresponding phenylurea derivative. The general reactivity of primary amines towards isocyanates is high, and the tertiary piperidine nitrogen would not be expected to compete.

Reagent TypeExample ReagentExpected Product Type
Acyl HalideAcetyl ChlorideAmide
Acid AnhydrideAcetic AnhydrideAmide
IsocyanatePhenyl IsocyanateUrea
Carbamoyl ChlorideDiethylcarbamoyl ChlorideUrea

Alkylation and Acylation of Primary and Tertiary Amine Centers

Further derivatization of this compound can be achieved through alkylation and acylation at both the primary and tertiary amine centers, with selectivity being a key consideration.

Alkylation of the Primary Amine: Selective mono-alkylation of the primary amine in the presence of the tertiary piperidine nitrogen can be challenging due to the potential for over-alkylation. However, strategies employing a large excess of the diamine or using specific reaction conditions can favor mono-alkylation. Reductive amination of an aldehyde or ketone with the primary amine offers a controlled method for introducing a single alkyl group. General procedures for the N-alkylation of piperidine often involve reacting the amine with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as DMF. researchgate.net For selective mono-alkylation of a primary amine in a diamine, controlled addition of the alkylating agent is crucial. rsc.org

Alkylation of the Tertiary Amine (Quaternization): The tertiary nitrogen of the piperidine ring can be alkylated to form a quaternary ammonium (B1175870) salt. This reaction typically requires a more reactive alkylating agent, such as methyl iodide or benzyl (B1604629) bromide. The quaternization would introduce a permanent positive charge on the piperidine nitrogen.

Acylation: As discussed in the previous section, acylation will selectively occur at the primary amine. The tertiary amine of the piperidine ring is generally unreactive towards acylation under standard conditions. This high degree of selectivity is a valuable tool in the stepwise functionalization of this diamine. Studies on the selective acylation of polyamines have demonstrated the feasibility of targeting primary amines with high precision. researchgate.net

Reaction TypeReagentTarget SiteProduct Type
Selective Mono-alkylationButyl bromide (controlled)Primary AmineSecondary Amine
Reductive AminationBenzaldehyde, NaBH(OAc)₃Primary AmineSecondary Amine
QuaternizationMethyl IodideTertiary AmineQuaternary Ammonium Salt
AcylationAcetyl ChloridePrimary AmineAmide

Palladium-Catalyzed Derivatization Approaches

Palladium-catalyzed reactions offer powerful tools for the functionalization of C-H bonds, and such strategies can be envisioned for the derivatization of this compound, particularly at the piperidine ring and the N-alkyl chain.

C-H Functionalization of the Piperidine Ring: Palladium catalysts, in the presence of a suitable directing group, can facilitate the activation and functionalization of C-H bonds. In the context of N-alkyl piperidines, both α-C-H bonds (adjacent to the nitrogen) and more remote C-H bonds can potentially be targeted. Transannular C–H functionalization of alicyclic amines, including piperidines, has been reported, leveraging the boat conformation of the substrate to achieve selective derivatization at positions remote to the nitrogen atom. nih.gov This approach could potentially be applied to introduce substituents at the C3 or C5 positions of the 3,5-dimethylpiperidine ring.

Functionalization of the N-Alkyl Chain: The N-butylamine chain also presents opportunities for palladium-catalyzed C-H functionalization. Depending on the directing group strategy employed, it might be possible to selectively functionalize C-H bonds at various positions along the butyl chain. Palladium-catalyzed allylic C-H alkylation is a known transformation, although its application to a saturated alkyl chain would require a different activation strategy. mdpi.com

Cross-Coupling Reactions: While direct C-H functionalization is a powerful tool, traditional palladium-catalyzed cross-coupling reactions could also be employed if a suitably functionalized derivative of this compound were available (e.g., a halogenated analog).

ApproachPotential ReactionSubstrate PositionPotential Product
Transannular C-H ActivationArylation with Aryl HalidePiperidine Ring (C3/C5)Aryl-substituted piperidine
Directed C-H ActivationAlkenylation with AlkeneN-Butyl ChainAlkenyl-substituted butyl chain
C-H Activation/CarbonylationCarbonylation with COPiperidine Ring (α-position)Piperidine-α-carboxylic acid derivative

It is important to note that the specific application of these palladium-catalyzed methods to this compound would require empirical optimization of reaction conditions, including the choice of catalyst, ligand, oxidant, and directing group, to achieve the desired selectivity and yield. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations

Fundamental Reactivity of the Primary Butan-1-amine Functionality

The terminal primary amine group is the more accessible and reactive nucleophilic center in the molecule under most conditions. Its reactivity is characteristic of simple alkylamines.

Nucleophilic Properties and Basic Character

The reactivity of the primary amine is fundamentally governed by the lone pair of electrons on the nitrogen atom. This lone pair makes the amine both a Brønsted-Lowry base (proton acceptor) and a Lewis base/nucleophile (electron pair donor).

Basic Character: Like most simple alkylamines, the butan-1-amine group is basic. The conjugate acids of typical alkylamines have pKₐ values in the range of 9.5 to 11.0. libretexts.org Alkyl groups are electron-releasing via an inductive effect, which increases the electron density on the nitrogen atom compared to ammonia (B1221849), making the amine more basic. libretexts.orglibretexts.org Therefore, the primary amine in 4-(3,5-dimethylpiperidin-1-yl)butan-1-amine is expected to be a stronger base than ammonia.

Nucleophilic Properties: The same lone pair that confers basicity also makes the primary amine a potent nucleophile. libretexts.org Amines are generally better nucleophiles than alcohols or ethers. msu.edulibretexts.org The nucleophilicity of amines generally increases with basicity, but it is also highly sensitive to steric hindrance. masterorganicchemistry.com Given that the primary amine is at the end of a flexible butyl chain, it is sterically unhindered and can readily attack electrophilic centers.

Table 1: Comparison of Basicity for Selected Amines

CompoundStructurepKₐ of Conjugate Acid
AmmoniaNH₃9.25
Butan-1-amineCH₃(CH₂)₃NH₂10.6
Diethylamine(CH₃CH₂)₂NH10.9
Piperidine (B6355638)C₅H₁₀NH11.12

Data compiled from various sources.

Reaction with Electrophiles: Pathways and Selectivity

The unhindered primary amine group is the principal site of reaction with a wide array of electrophiles. The tertiary amine of the piperidine ring is significantly less reactive as a nucleophile due to steric hindrance and the absence of a proton that can be lost after reaction.

Alkylation: Primary amines react with alkyl halides in Sₙ2 reactions to form secondary amines. msu.edulibretexts.org This reaction can proceed further to form tertiary amines and even quaternary ammonium (B1175870) salts, often resulting in a mixture of products. libretexts.org To achieve mono-alkylation, a large excess of the primary amine is typically used.

Acylation: A rapid and high-yield reaction occurs with acid chlorides or acid anhydrides to form stable N-substituted amides. libretexts.org A base such as pyridine (B92270) is often added to neutralize the HCl byproduct. libretexts.org Unlike alkylation, over-acylation is not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to resonance delocalization of the nitrogen lone pair. libretexts.orglibretexts.org

Reaction with Aldehydes and Ketones: Primary amines undergo nucleophilic addition to aldehydes and ketones to form an unstable carbinolamine intermediate, which then eliminates water to form a stable imine (Schiff base). libretexts.org This reaction is reversible and typically acid-catalyzed. libretexts.org

Reaction with Sulfonyl Chlorides: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base yields a sulfonamide. libretexts.org This reaction forms the basis of the Hinsberg test to distinguish between primary, secondary, and tertiary amines.

Table 2: Summary of Reactions at the Primary Amine Functionality

Electrophile TypeReagent ExampleProduct Type
Alkyl HalideR'-XSecondary Amine
Acid ChlorideR'-COClN-Alkyl Amide
Aldehyde/KetoneR'R''C=OImine (Schiff Base)
Sulfonyl ChlorideR'-SO₂ClN-Alkyl Sulfonamide

Reactivity Profile of the 3,5-Dimethylpiperidine (B146706) Ring System

Conformational Dynamics and Inversion Barriers

Like cyclohexane, the piperidine ring preferentially adopts a chair conformation to minimize angular and torsional strain. wikipedia.org The presence of the nitrogen atom and its lone pair introduces additional complexity. Two distinct chair conformers are possible, with the N-substituent (the butan-1-amine chain) being either axial or equatorial. For N-alkylpiperidines, the equatorial conformation is strongly preferred to avoid steric interactions. wikipedia.org

Furthermore, the 3,5-dimethyl substitution creates cis and trans diastereomers. tuodaindus.comwikipedia.org

Trans-isomer: The most stable conformation is a chair with both methyl groups in equatorial positions.

Cis-isomer: In the chair conformation, one methyl group must be axial while the other is equatorial, leading to destabilizing 1,3-diaxial interactions.

The piperidine ring is not static; it undergoes two main fluxional processes:

Ring Inversion: This is a "chair-flip" process that interconverts axial and equatorial substituents. The energy barrier for ring inversion in piperidine is approximately 10.4 kcal/mol. wikipedia.org

Nitrogen Inversion: This is a pyramidal inversion of the nitrogen atom and its substituents through a planar transition state. wikipedia.org This process has a much lower energy barrier (around 6.1 kcal/mol for piperidine) than ring inversion and occurs rapidly at room temperature. wikipedia.org For N-alkyl piperidines, ultrafast conformational dynamics between chair and twist structures have been observed. rsc.orgrsc.org

Steric and Electronic Effects of Dimethyl Substitution

The two methyl groups at the 3- and 5-positions significantly influence the reactivity of the piperidine nitrogen.

Steric Effects: The primary influence is steric hindrance. The methyl groups flank the nitrogen atom, impeding the approach of electrophiles. This effect is more pronounced in the cis-isomer where one methyl group can occupy an axial position, further shielding one face of the nitrogen. This steric bulk dramatically reduces the nucleophilicity of the tertiary piperidine nitrogen compared to the primary butan-1-amine nitrogen. masterorganicchemistry.com The 2,6-disubstitution pattern is known to create highly hindered bases with low nucleophilicity, and a similar, albeit reduced, effect is expected from 3,5-disubstitution. libretexts.orgrsc.org

Electronic Effects: Alkyl groups are weakly electron-donating through induction. The two methyl groups, therefore, slightly increase the electron density on the piperidine nitrogen, which would inherently increase its basicity compared to unsubstituted piperidine. libretexts.org However, this electronic effect on nucleophilicity is generally overshadowed by the much larger steric hindrance effect. masterorganicchemistry.com

Ring Opening and Rearrangement Pathways

While the piperidine ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions. These are not common pathways but represent potential reactivity.

Von Braun Reaction: Classically, the reaction of an N-alkylpiperidine with cyanogen (B1215507) bromide (CNBr) can lead to the cleavage of a C-N bond, opening the ring to form a cyanamide (B42294) and a terminal alkyl bromide. However, this reaction can be complex and may also result in N-dealkylation. researchgate.net

Photochemical and Electrochemical Methods: Modern synthetic methods have been developed for the ring-opening of cyclic amines. researchgate.net For instance, visible-light-induced single-electron transfer (SET) photooxidation can convert N-arylamino-piperidines into acyclic aminoaldehydes. researchgate.net Electrochemical oxidation on specific electrodes like NiOOH can also cleave C-N bonds. nih.gov

Rearrangements: Rearrangement reactions of the piperidine skeleton itself are less common but can be induced. For example, radical-mediated rearrangements of related nitrogen heterocycles have been used to synthesize substituted piperidines, indicating the possibility of skeletal reorganization under specific radical conditions. acs.org Intramolecular cyclization and rearrangement cascades are also known pathways for forming complex piperidine-containing structures. core.ac.uknih.gov

Intramolecular Cyclization and Ring Expansion/Contraction Pathways

Intramolecular cyclization reactions are a key feature of the chemical reactivity of molecules like this compound, which possess nucleophilic and electrophilic centers that can interact. These reactions are crucial in synthetic organic chemistry for the construction of cyclic compounds, including nitrogen heterocycles.

Radical cyclization offers a powerful method for the formation of C-N bonds in the synthesis of nitrogen-containing heterocycles. In analogous systems, nitrogen-centered radicals have been shown to be effective intermediates for C-H amination reactions. acs.org For a molecule such as this compound, a hypothetical radical cyclization could be initiated by the formation of an aminium radical on the primary amine.

This radical cation could then undergo an intramolecular hydrogen atom transfer (HAT) or a direct cyclization onto the piperidine ring or the alkyl chain. The regioselectivity of such a cyclization would be influenced by the stability of the resulting radical and the conformational preferences of the transition state. For instance, a 5-exo-trig or 6-endo-trig cyclization could lead to the formation of new five- or six-membered rings, respectively. The presence of the dimethyl substitution on the piperidine ring would likely influence the stereochemical outcome of such reactions.

General studies on radical-mediated amine cyclization have demonstrated the feasibility of forming piperidines and other N-heterocyles from linear amino-aldehydes using catalysts like cobalt(II). nih.gov In these cases, a competitive process between radical rebound and 1,5-H-transfer can be observed. nih.gov

Table 1: Hypothetical Radical Cyclization Pathways and Potential Products

Initiating RadicalCyclization ModeIntermediatePotential Product
Primary aminium radical5-exo-trigPyrrolidinyl-methyl radicalFused bicyclic system
Primary aminium radical6-endo-trigPiperidinyl radicalSpirocyclic system
Piperidinyl radical cationIntramolecular HATCarbon-centered radicalSubstituted piperidine

This table is illustrative and based on general principles of radical chemistry, as specific data for this compound is not available.

Acid-catalyzed cyclizations provide a common and efficient route to nitrogen heterocycles. For this compound, protonation of the primary amine group can initiate an intramolecular nucleophilic attack by the more sterically hindered and generally less basic piperidine nitrogen.

The feasibility of this reaction would depend on the relative nucleophilicity of the two nitrogen atoms and the stability of the resulting cyclic product. The reaction could potentially lead to the formation of a seven-membered diazepane ring system. However, the formation of such medium-sized rings can be entropically disfavored.

Alternatively, if the terminal amine were to be converted into a suitable leaving group, the piperidine nitrogen could act as an intramolecular nucleophile to displace it, leading to a spirocyclic quaternary ammonium salt. The specific conditions, such as the nature of the acid catalyst and the reaction temperature, would play a crucial role in determining the reaction pathway and the final product distribution. Studies on related alkylpyridines have shown that intramolecular aldol-like condensations can occur in the presence of Brønsted acid catalysts. nih.gov

Table 2: Plausible Acid-Catalyzed Cyclization Scenarios

Activating AgentNucleophileProposed IntermediatePotential Product
Brønsted Acid (H+)Piperidine NitrogenN-protonated primary amineDiazepane derivative
Lewis AcidPiperidine NitrogenCoordinated amine complexSpirocyclic ammonium salt
Conversion of NH2 to leaving groupPiperidine NitrogenAlkyl cation/activated substrateSpirocyclic quaternary salt

This table presents hypothetical pathways based on established principles of acid-catalyzed reactions in similar bifunctional molecules.

Mechanistic Elucidation of Specific Transformations Involving the Compound

The detailed understanding of reaction mechanisms is fundamental to controlling the outcome of chemical transformations. For a molecule like this compound, a combination of computational and experimental techniques would be necessary to elucidate the precise pathways of its reactions.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for studying reaction mechanisms. nih.gov For the intramolecular cyclization of this compound, computational studies could be employed to:

Determine the most stable conformations of the starting material and potential intermediates.

Calculate the activation energies for different possible reaction pathways (e.g., radical vs. acid-catalyzed cyclization).

Identify the transition state structures to understand the geometry of the key bond-forming steps.

Predict the thermodynamic stability of the potential products.

For example, DFT calculations could help to determine whether a concerted or stepwise mechanism is more favorable for a given cyclization. Such studies on other systems have been used to explore the stereoselectivity of intramolecular reactions and to rationalize experimental observations. nih.gov

Table 3: Representative Computational Parameters for Mechanistic Investigation

ParameterComputational MethodInformation Gained
Ground State GeometriesDFT (e.g., B3LYP/6-31G*)Conformational analysis, bond lengths, angles
Transition State SearchQST2/QST3 or Berny OptimizationActivation energy barriers, geometry of transition states
Frequency CalculationsDFTCharacterization of stationary points, zero-point vibrational energies
Solvation ModelingPCM or SMDEffect of solvent on reaction energetics

This table outlines common computational approaches that could be applied to study the reactivity of the title compound.

Experimental studies are crucial for validating the mechanisms proposed by computational investigations. A variety of techniques can be employed to probe the reaction pathways of this compound.

Isotope Labeling: The use of isotopically labeled starting materials (e.g., with deuterium (B1214612) or carbon-13) can help to trace the fate of specific atoms throughout the reaction, providing evidence for bond-forming and bond-breaking steps. For instance, a deuterium kinetic isotope effect study could reveal whether a C-H bond is broken in the rate-determining step of a radical cyclization.

Trapping of Intermediates: In some cases, reactive intermediates can be trapped by adding a specific reagent to the reaction mixture. The characterization of the trapped product can provide direct evidence for the existence of the proposed intermediate.

Spectroscopic Analysis: In situ spectroscopic techniques, such as NMR or IR spectroscopy, can be used to monitor the formation of intermediates and products over time, providing a detailed picture of the reaction progress.

By combining these experimental approaches with computational modeling, a comprehensive understanding of the chemical reactivity and mechanistic intricacies of this compound and its transformations can be achieved.

Table 4: Common Experimental Techniques for Mechanistic Verification

TechniquePurposeExpected Outcome
Reaction KineticsDetermine rate law and activation parametersInsight into the composition of the transition state
Isotope Labeling StudiesTrace atomic connectivity changesConfirmation of bond formations and cleavages
Crossover ExperimentsDistinguish between intra- and intermolecular pathwaysEvidence for the nature of the reaction pathway
Spectroscopic MonitoringIdentify and quantify reactants, intermediates, and productsReal-time observation of the reaction course

This table summarizes key experimental methods applicable for elucidating the reaction mechanisms of the title compound.

Advanced Spectroscopic and Structural Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation Beyond Basic Identification

Advanced spectroscopic methods are indispensable for a thorough understanding of the three-dimensional structure and electronic properties of 4-(3,5-Dimethylpiperidin-1-yl)butan-1-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For this compound, which contains multiple stereocenters in the 3,5-dimethylpiperidine (B146706) ring, advanced NMR techniques are crucial for assigning the relative and absolute stereochemistry of the methyl groups (cis or trans) and for analyzing the conformational dynamics of the piperidine (B6355638) ring.

The conformation of piperidine rings is well-studied, with the chair conformation being the most common. ias.ac.in However, the presence of substituents can lead to conformational distortions or the existence of multiple conformations in equilibrium. ias.ac.in For instance, the orientation of the methyl groups (axial or equatorial) significantly influences the chemical shifts and coupling constants of the ring protons. nih.govniscpr.res.innih.gov

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to first unambiguously assign all proton and carbon signals. More advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are critical for stereochemical assignment. These experiments detect through-space interactions between protons, allowing for the determination of their relative proximity. For example, a strong NOE correlation between the protons of the two methyl groups would suggest a cis-relationship.

Furthermore, the measurement of vicinal proton-proton coupling constants (³JHH) can provide quantitative information about dihedral angles via the Karplus equation, which helps in defining the ring's conformation. niscpr.res.in In hindered piperidines, boat conformations can also contribute, and their presence can be inferred from specific NMR spectral data. ias.ac.in Computational modeling, in conjunction with experimental NMR data, can provide a more detailed picture of the conformational landscape. nih.govresearchgate.net

Expected ¹H NMR Data and Interpretation:

Chemical Shifts (δ): Protons on carbons adjacent to nitrogen atoms would appear downfield. The protons of the butyl chain would have characteristic shifts, with those closer to the nitrogen atoms being more deshielded. The methyl protons would likely appear as doublets.

Coupling Constants (J): The magnitude of the coupling constants between the protons on the piperidine ring would be indicative of their dihedral angles and thus the ring conformation (e.g., axial-axial, axial-equatorial, equatorial-equatorial couplings). niscpr.res.in

Expected ¹³C NMR Data and Interpretation:

Chemical Shifts (δ): The carbon atoms of the piperidine ring and the butyl chain would have distinct chemical shifts. The shifts of the methyl carbons and the C3 and C5 carbons of the piperidine ring would be sensitive to their stereochemical orientation.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also shed light on intermolecular interactions such as hydrogen bonding.

For this compound, the primary amine (-NH₂) and the tertiary amine (the piperidine nitrogen) are key functional groups.

Expected FTIR/Raman Data and Interpretation:

N-H Stretching: The primary amine group will exhibit characteristic N-H stretching vibrations. In the gas phase or in dilute solution, primary amines typically show two bands in the 3500-3400 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.org In the condensed phase, these bands are often broadened and shifted to lower frequencies due to hydrogen bonding. libretexts.org Secondary amines, for comparison, show a single N-H stretch. orgchemboulder.com The stretching frequency of N-H bonds in cyclic amines can be influenced by ring strain. researchgate.net

C-N Stretching: The C-N stretching vibrations for aliphatic amines are typically found in the 1250-1020 cm⁻¹ region and are often of medium to weak intensity. orgchemboulder.com

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected in the 1650-1580 cm⁻¹ region. orgchemboulder.comwpmucdn.com A broad band due to N-H wagging can also be observed between 910 and 665 cm⁻¹. orgchemboulder.com

C-H Stretching and Bending: The spectrum will also be populated by C-H stretching vibrations of the methyl and methylene (B1212753) groups just below 3000 cm⁻¹ and C-H bending vibrations at lower frequencies.

Intermolecular hydrogen bonding involving the primary amine group would be evident from the broadening and red-shifting of the N-H stretching bands. The position and shape of these bands can change with concentration and solvent, providing further information about these interactions.

X-Ray Crystallography for Absolute Stereochemistry and Molecular Conformation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. mdpi.comresearchgate.net If a suitable single crystal of a salt of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and torsional angles.

This analysis would unambiguously establish the relative stereochemistry of the methyl groups on the piperidine ring (cis or trans). Furthermore, it would reveal the preferred conformation of the piperidine ring in the solid state (e.g., chair, boat, or twist-boat) and the orientation of the butan-1-amine substituent. The crystal packing would also be elucidated, showing any intermolecular interactions, such as hydrogen bonds involving the primary amine. mdpi.comresearchgate.net

Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis (excluding basic identification)

While mass spectrometry is a fundamental tool for determining molecular weight, its advanced applications are crucial in the context of synthesis and analysis of complex mixtures. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation by analyzing the fragmentation patterns of a selected ion. nih.govresearchgate.net For this compound, the fragmentation would likely involve cleavage of the C-C bonds of the butyl chain and fragmentation of the piperidine ring. The fragmentation of piperidine alkaloids often involves characteristic losses. nih.govresearchgate.net Alpha-cleavage next to the nitrogen atoms is a common fragmentation pathway for amines, leading to the formation of resonance-stabilized cations. libretexts.org The study of these fragmentation pathways can help in the identification of related compounds in a mixture. wvu.eduxml-journal.net

In a synthetic context, mass spectrometry can be used to monitor the progress of a reaction by identifying the reactants, intermediates, and products in the reaction mixture. purdue.edu This is particularly valuable for optimizing reaction conditions and for identifying potential byproducts.

Hypothetical Fragmentation Data Table:

Precursor Ion (m/z) Fragment Ion (m/z) Possible Neutral Loss Proposed Fragment Structure
185.2325 [M+H]⁺ 112.1488 C₄H₁₁N 3,5-Dimethylpiperidine cation
185.2325 [M+H]⁺ 86.1277 C₆H₁₃N Butylaminium cation

Note: This table is hypothetical and illustrates the expected type of data from an MS/MS experiment.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., CD spectroscopy)

The presence of stereocenters at the 3 and 5 positions of the piperidine ring means that this compound can exist as different stereoisomers, including enantiomers. Chiroptical techniques are essential for studying these chiral molecules.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. While the compound itself lacks a strong chromophore for CD analysis in the accessible UV-Vis region, derivatization with a chromophoric group can induce a measurable CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can be used to determine the absolute configuration of the stereocenters, often in conjunction with quantum chemical calculations. CD spectroscopy is also a sensitive method for determining the enantiomeric purity of a chiral compound. researchgate.net

Multi-technique Approaches for Comprehensive Structural Understanding

A comprehensive understanding of the structure of this compound is best achieved through a multi-technique approach. The combination of NMR spectroscopy for solution-state structure and dynamics, X-ray crystallography for solid-state structure, mass spectrometry for connectivity and analysis, and vibrational spectroscopy for functional group information provides a complete and validated structural picture. Each technique offers complementary information, and their combined application allows for a higher level of confidence in the structural assignment.

Potential Applications in Non Biological/non Clinical Chemistry

Role as Chemical Building Blocks and Intermediates in Fine Chemical Synthesis

In fine chemical synthesis, molecules with distinct functional groups serve as valuable building blocks or intermediates for constructing more complex target structures. The parent heterocycle, 3,5-dimethylpiperidine (B146706), is utilized as a foundational unit in the synthesis of pharmaceuticals and agrochemicals. tuodaindus.comnbinno.com The title compound, 4-(3,5-dimethylpiperidin-1-yl)butan-1-amine, possesses two reactive nitrogen centers: a tertiary amine within the piperidine (B6355638) ring and a primary amine at the terminus of the butyl chain.

This bifunctionality allows for selective chemical transformations. The primary amine could readily undergo reactions such as acylation, alkylation, or condensation to form amides, secondary amines, or imines, respectively. These reactions would allow for the introduction of new functionalities or the linking of the molecule to other synthetic intermediates. researchgate.net For instance, its reaction with an acyl chloride would yield an amide, a common linkage in many complex organic molecules. However, specific examples of this compound being used as an intermediate in a multi-step synthesis have not been reported in the literature.

Potential Applications in Materials Science (e.g., Polymer Chemistry Precursors)

Diamines are a fundamental class of monomers in polymer chemistry, widely used in the production of polyamides, polyimides, and polyureas through condensation polymerization with dicarboxylic acids, dianhydrides, or diisocyanates. kpi.ua The structure of this compound, with its two amine groups, theoretically allows it to act as a monomer or a chain extender in polymerization reactions.

The presence of the bulky and non-planar 3,5-dimethylpiperidine group could impart unique properties to a resulting polymer, such as increased amorphous character, altered solubility, and modified thermal properties compared to polymers derived from simple linear diamines. The tertiary amine within the piperidine ring could also serve as a potential site for post-polymerization modification or as a catalytic center within the polymer matrix. Despite this potential, there is no published research demonstrating the use of this compound as a precursor in polymer chemistry.

Development as Ligands in Metal-Catalyzed Reactions

The utility of nitrogen-containing compounds as ligands for transition metals is a cornerstone of catalysis. Chiral diamines, in particular, are a privileged class of ligands for a wide array of asymmetric catalytic reactions. rsc.org They can form stable chelate complexes with metal centers, creating a well-defined chiral environment that can induce high stereoselectivity in reactions. nih.gov

The compound this compound has two potential coordination sites: the nitrogen atom of the primary amine and the nitrogen atom of the tertiary amine in the piperidine ring. These two sites could coordinate to a single metal center to form a chelate ring, which is often beneficial for catalytic activity and stability. rasayanjournal.co.in The stereoisomers of the 3,5-dimethylpiperidine moiety (cis and trans) could lead to metal complexes with distinct geometries and catalytic properties. tuodaindus.com While the parent 3,5-dimethylpiperidine has been explored as a ligand in asymmetric hydrogenation nbinno.com, no studies have been published on the synthesis of metal complexes with this compound or their application in catalysis.

Application as Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. Chiral amines and their derivatives are frequently employed as auxiliaries. sigmaaldrich.com

Given that 3,5-dimethylpiperidine is chiral (in its R,R/S,S enantiomeric pair form), enantiomerically pure this compound could potentially function as a chiral auxiliary. nih.gov The primary amine provides a convenient handle for attaching the auxiliary to a substrate, for example, by forming an amide with a carboxylic acid. The stereogenic centers on the piperidine ring could then direct subsequent reactions, such as alkylations or aldol (B89426) additions, at a nearby prochiral center. Following the reaction, the auxiliary could be cleaved from the product. This potential application remains hypothetical, as no research has been published on the use of this specific compound as a chiral auxiliary. researchgate.net

Conclusion and Future Research Directions

Summary of Key Synthetic and Mechanistic Insights

N-Alkylation Pathway: This is a direct and common method for forming C-N bonds. The synthesis would involve the reaction of 3,5-dimethylpiperidine (B146706) with a bifunctional four-carbon chain. A likely reactant would be a 4-halobutan-1-amine derivative where the primary amine is protected to prevent self-alkylation and polymerization. For instance, reacting 3,5-dimethylpiperidine with N-(4-bromobutyl)phthalimide, followed by deprotection (e.g., using hydrazine), would yield the target compound. The mechanism is a standard nucleophilic substitution (SN2), where the secondary amine of the piperidine (B6355638) ring acts as the nucleophile, displacing the halide on the butyl chain.

Reductive Amination Pathway: This powerful method forms C-N bonds while simultaneously reducing an intermediate imine. tandfonline.compearson.com One potential route involves the reaction of 3,5-dimethylpiperidine with a protected 4-aminobutanal, such as 4-(tert-butoxycarbonylamino)butanal. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). tandfonline.comresearchgate.net An alternative reductive amination could involve reacting 4-amino-1-butanol (B41920) with a suitable carbonyl compound and then with 3,5-dimethylpiperidine. A key advantage of reductive amination is its typically high selectivity and the use of milder conditions compared to some alkylation methods. tandfonline.com

Both proposed pathways are robust and widely used in the synthesis of N-substituted piperidines, suggesting that 4-(3,5-Dimethylpiperidin-1-yl)butan-1-amine is a readily accessible compound for further study. researchgate.net

Challenges and Opportunities in the Synthesis of Analogous Compounds

The synthesis of analogues of this compound presents both predictable challenges and significant opportunities for methodological innovation.

Challenges:

Stereocontrol: The primary challenge lies in controlling the stereochemistry of the 3,5-dimethylpiperidine ring. The starting material exists as cis and trans diastereomers, and separating these isomers or developing a stereoselective synthesis is crucial for creating stereochemically pure analogues. whiterose.ac.uk Methods like the hydrogenation of substituted pyridines often yield specific diastereomers, which can be epimerized under controlled conditions to access the other isomer. whiterose.ac.uk

Protecting Group Strategy: The presence of two distinct amine functionalities (one tertiary, one primary) in the target molecule necessitates a robust protecting group strategy for many transformations. Orthogonal protecting groups would be required for the selective functionalization of one amine in the presence of the other.

Regioselectivity: When synthesizing more complex piperidine analogues, achieving the desired regioselectivity of substitution on the piperidine ring can be difficult. nih.gov

Opportunities:

Catalyst Development: There is an opportunity to explore novel catalytic systems, including palladium, rhodium, or organocatalysts, to achieve highly efficient and stereoselective syntheses of substituted piperidines. acs.orgajchem-a.com Such advancements could reduce reaction times, improve yields, and provide access to previously difficult-to-synthesize analogues.

Combinatorial Chemistry: The straightforward synthetic routes allow for the creation of a diverse library of analogous compounds. By varying the substitution on the piperidine ring and the length or substitution of the alkylamine chain, a wide range of molecules can be generated for screening in various non-biological applications.

Advancements in Spectroscopic and Computational Characterization

The structural elucidation of this compound and its future analogues can be robustly supported by a combination of modern spectroscopic techniques and computational chemistry.

Spectroscopic Characterization: Standard spectroscopic methods would be employed for routine characterization.

Nuclear Magnetic Resonance (NMR): ¹H NMR would show distinct signals for the methyl groups, the protons on the piperidine ring, and the methylene (B1212753) groups of the butyl chain. The integration and splitting patterns would confirm the connectivity. ¹³C NMR would provide characteristic signals for each unique carbon atom in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula (C₁₁H₂₄N₂) by providing an accurate mass measurement of the molecular ion (expected m/z ≈ 184.32). scbt.com Fragmentation patterns could provide further structural information.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching bands for the primary amine group (typically around 3300-3400 cm⁻¹), C-H stretching bands for the alkyl groups (around 2800-3000 cm⁻¹), and C-N stretching vibrations.

A summary of expected spectroscopic data is presented in the table below.

Technique Expected Observations
¹H NMR Signals corresponding to CH₃ groups, piperidine ring CH and CH₂ protons, and butyl chain CH₂ protons. Distinct signals for NH₂ protons.
¹³C NMR Unique signals for the two methyl carbons, the three distinct piperidine ring carbons, and the four butyl chain carbons.
Mass Spec (EI) Molecular ion peak at m/z 184. Key fragments from cleavage of the butyl chain or piperidine ring.
IR Spectroscopy N-H stretch (~3350 cm⁻¹), C-H stretch (~2850-2950 cm⁻¹), N-H bend (~1600 cm⁻¹), C-N stretch (~1000-1200 cm⁻¹).

Computational Characterization: Computational methods, particularly Density Functional Theory (DFT), offer powerful tools for predicting and understanding the properties of this molecule. nih.gov

Structural and Vibrational Analysis: DFT calculations can predict the lowest energy conformation of the cis and trans isomers, providing insights into bond lengths, bond angles, and dihedral angles. Calculated vibrational frequencies can be correlated with experimental IR spectra to aid in peak assignment.

NMR Prediction: Theoretical calculations of NMR chemical shifts are increasingly accurate and can be used to confirm assignments in experimental spectra, especially for complex structures.

Shape and Property Analysis: Computational tools can analyze the three-dimensional shape and molecular properties, which is crucial for understanding how the molecule might interact with other species, for example, as a ligand or a catalyst. rsc.org These studies can elucidate the steric and electronic profiles of the molecule.

Prospects for Novel Non-Biological Applications

The unique structure of this compound, featuring both a sterically hindered tertiary amine and an accessible primary amine, opens up possibilities for several non-biological applications.

Catalysis: Piperidine and its derivatives are widely used as basic catalysts in organic synthesis. ijnrd.orgwikipedia.org The subject compound could function as a bifunctional catalyst. The tertiary amine could act as a base or a hydrogen bond acceptor, while the primary amine could participate in forming intermediates, such as enamines or imines. acs.org Furthermore, its structure makes it a potential bidentate ligand for transition metal catalysis, where the two nitrogen atoms could coordinate to a metal center, influencing its reactivity and selectivity.

Corrosion Inhibition: Organic compounds containing nitrogen atoms are often effective corrosion inhibitors for metals, as the lone pair of electrons on the nitrogen can coordinate with vacant metal orbitals, forming a protective layer on the surface. ijnrd.org This diamine, with two nitrogen centers, could exhibit strong adsorption and superior corrosion inhibition properties.

Polymer and Materials Science: Diamines are fundamental building blocks for polymers such as polyamides and polyimides. taylorandfrancis.com The polymerization of this compound with diacyl chlorides or dianhydrides could lead to novel polymers with a pendant dimethylpiperidine group. This group could impart unique properties to the polymer, such as altered solubility, thermal stability, or the ability to chelate metal ions.

Structure-Directing Agents: 3,5-Dimethylpiperidine is known to be an effective organic structure-directing agent (template) in the synthesis of zeolites and other microporous materials. tuodaindus.com The title compound, with its larger size and additional functionality, could be explored as a template to direct the formation of novel porous materials with unique pore structures and properties.

Unexplored Reactivity and Transformations of the Compound

The chemical reactivity of this compound is largely unexplored, and its bifunctional nature provides a rich landscape for investigation.

Selective Functionalization: A key area of unexplored reactivity is the selective modification of the two amine groups. The primary amine is generally more nucleophilic and less sterically hindered than the tertiary amine. This difference should allow for high selectivity in reactions such as acylation, sulfonation, or reductive amination at the primary amine terminus, leaving the piperidine nitrogen unreacted.

Intramolecular Cyclization: The 1,8-distance between the two nitrogen atoms (if the chain is fully extended) makes intramolecular reactions challenging but not impossible. It may be possible to design transformations where a reaction at the primary amine introduces a reactive group that can subsequently cyclize onto the piperidine ring or a carbon atom on the chain, potentially forming novel bicyclic or macrocyclic structures.

Formation of Bidentate Ligands and Metal Complexes: The compound is a classic example of a diamine that can act as a bidentate ligand. The synthesis and characterization of its coordination complexes with various transition metals (e.g., Cu, Zn, Pd, Pt) are completely unexplored. Studying the coordination chemistry could reveal interesting structural motifs and catalytic activities.

Oxidative Chemistry: The selective oxidation of the two nitrogen atoms presents an interesting challenge. The tertiary amine could be oxidized to an N-oxide, which is a versatile intermediate for further functionalization of the piperidine ring at the α-position. acs.org Investigating the conditions required to selectively oxidize either the tertiary or primary amine would open up new synthetic pathways.

Amidine Formation: The reaction of the primary amine with nitriles, potentially catalyzed by metal salts, could lead to the formation of amidine derivatives. This transformation would add another layer of functionality to the molecule, with potential applications in coordination chemistry and catalysis. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(3,5-Dimethylpiperidin-1-yl)butan-1-amine in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution or reductive amination. For example, a piperidine derivative (e.g., 3,5-dimethylpiperidine) can react with a bromobutane precursor under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the intermediate, followed by deprotection or reduction to yield the primary amine. Purification via column chromatography (silica gel, gradient elution) and characterization using LC-MS and 1H NMR^1 \text{H NMR} (e.g., δ 1.2–2.8 ppm for piperidine and butylamine protons) are critical .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • High-resolution mass spectrometry (HR-MS) to verify molecular weight (e.g., calculated [M+H]+^+ = 199.23).
  • NMR spectroscopy (1H^1 \text{H}, 13C^{13} \text{C}, DEPT-135) to confirm proton/carbon assignments and detect impurities.
  • HPLC/GC-MS with a polar column (e.g., C18) to assess purity (>98% by area normalization).
  • Elemental analysis (C, H, N) to validate empirical formulas .

Q. What spectroscopic techniques are most effective for characterizing the molecular conformation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve 3D conformation using SHELX software for structure refinement (e.g., analyze bond angles, puckering parameters for the piperidine ring) .
  • FT-IR spectroscopy : Identify amine N-H stretching (~3300 cm1^{-1}) and bending modes (~1600 cm1^{-1}).
  • Dynamic NMR : Study ring puckering dynamics (e.g., axial-equatorial isomerism) at variable temperatures .

Advanced Research Questions

Q. What methodological considerations are critical when designing experiments to study the compound's hydrogen-bonding capabilities in different solvents?

  • Methodological Answer :

  • Solvent polarity screening : Test in aprotic (e.g., DMSO, THF) vs. protic (e.g., methanol) solvents using UV-Vis spectroscopy to monitor λmax_{\text{max}} shifts (e.g., ~249 nm for amine transitions) .
  • Computational modeling : Employ density functional theory (DFT) to calculate H-bond donor/acceptor strengths (e.g., Mulliken charges on N atoms). Validate with experimental 1H NMR^1 \text{H NMR} chemical shift changes in deuterated solvents .

Q. How should researchers address discrepancies between computational predictions and experimental observations in the compound's physicochemical behavior?

  • Methodological Answer :

  • Data triangulation : Compare results from multiple methods (e.g., PCP-SAFT modeling for phase behavior vs. experimental vapor-liquid equilibrium data). For amines, note that PCP-SAFT may underestimate H-bond asymmetry; refine parameters using experimental dipole moments .
  • Error analysis : Quantify systematic errors (e.g., force field limitations in MD simulations) and validate with spectroscopic/crystallographic data .

Q. What advanced techniques are recommended for analyzing the compound's stereochemical stability under varying thermal conditions?

  • Methodological Answer :

  • Differential scanning calorimetry (DSC) : Measure glass transition (Tg_g) and decomposition temperatures (Td_d) to assess thermal stability.
  • Variable-temperature X-ray diffraction (VT-XRD) : Monitor conformational changes (e.g., piperidine ring puckering) from 100 K to 298 K .
  • Accelerated aging studies : Store samples at 40°C/75% RH for 6 months; track degradation via HPLC-MS to identify byproducts (e.g., oxidation at the amine group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.